2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid
Description
Chemical Identity and Nomenclature
This compound exists as a heterocyclic compound that combines the structural features of both aromatic carboxylic acids and nitrogen-containing heterocycles. The compound's systematic name reflects its precise molecular architecture, where a chlorine atom occupies the second position of the benzoic acid ring system, while a 4H-1,2,4-triazol-4-yl group is attached at the fifth position. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups.
The molecular structure exhibits several distinctive characteristics that define its chemical identity. The compound possesses a molecular formula of C9H6ClN3O2, indicating the presence of nine carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 223.62 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms. The compound has been assigned the unique Chemical Abstracts Service registry number 842977-25-7, which serves as its definitive chemical identifier in scientific databases and regulatory documentation.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 842977-25-7 |
| Molecular Formula | C9H6ClN3O2 |
| Molecular Weight | 223.62 g/mol |
| MDL Number | MFCD07186506 |
| SMILES Notation | c1cc(c(cc1n1cnnc1)C(O)=O)[Cl] |
The structural composition reveals important functional groups that contribute to the compound's reactivity and potential applications. The benzoic acid portion provides a carboxyl group (-COOH) that can participate in various chemical transformations, including esterification and amidation reactions. The chlorine substituent at the second position enhances the electron-withdrawing character of the aromatic ring, potentially increasing the acidity of the carboxyl group and influencing the compound's reactivity patterns. The triazole ring system contributes three nitrogen atoms arranged in a five-membered heterocyclic structure, which is known for its stability and unique electronic properties.
Historical Development and Discovery
The development of this compound emerges from the broader historical context of triazole chemistry, which has experienced significant advancement since the discovery of the triazole ring system. The name "triazole" was first introduced by Bladin in 1855 for describing the carbon-nitrogen ring system C2H3N3, marking the beginning of systematic research into this important class of heterocyclic compounds. This foundational work established the basis for understanding triazole structures and their potential applications in various chemical fields.
The evolution of triazole chemistry has been driven by the recognition of these compounds' remarkable biological activities and synthetic versatility. Since its initial discovery, the 1,2,4-triazole ring has emerged as a prominent heterocyclic scaffold in medicinal chemistry, possessing a wide spectrum of biological activities such as antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic properties. This broad biological profile has consistently attracted researchers to investigate the pharmacophoric features of triazole-containing molecules, leading to significant progress in the medicinal chemistry of 1,2,4-triazole-based derivatives over recent decades.
The specific development of benzoic acid-triazole hybrid compounds represents a more recent advancement in heterocyclic chemistry. Research has demonstrated that the incorporation of benzoic acid and triazole pharmacophores into single molecules generates novel hybrid scaffolds with enhanced biological activities. Studies have shown that 1,2,4-triazole benzoic acid hybrids exhibit potent inhibitory activities against various cancer cell lines, with some compounds demonstrating IC50 values ranging from 15.6 to 23.9 micromolar compared to reference drugs. These findings have validated the approach of combining different pharmacologically active fragments to create innovative multifunctional molecules.
Table 2: Historical Milestones in Triazole Chemistry Development
| Year | Milestone | Significance |
|---|---|---|
| 1855 | Bladin introduces "triazole" nomenclature | Establishes systematic naming for C2H3N3 ring systems |
| 20th Century | Discovery of triazole biological activities | Recognition of antimicrobial and antifungal properties |
| Recent Decades | Development of hybrid compounds | Creation of triazole-benzoic acid combinations for enhanced activity |
The synthetic approaches for preparing compounds like this compound have evolved considerably, incorporating modern methodologies for heterocycle construction. Contemporary synthetic strategies often involve multistep processes that allow for precise control over regiochemistry and functional group placement. These methods typically employ condensation reactions between hydrazines and various carbonyl-containing compounds, followed by cyclization steps to form the triazole ring system. The development of efficient synthetic routes has been crucial for enabling systematic structure-activity relationship studies and facilitating the exploration of triazole derivatives for various applications.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its representation of an important class of compounds that demonstrate the power of combining different heterocyclic systems to achieve enhanced properties. The compound exemplifies the concept of molecular hybridization, where the integration of triazole and benzoic acid moieties creates synergistic effects that neither component would exhibit independently. This approach has become increasingly important in modern drug design and materials science, where researchers seek to optimize multiple properties simultaneously through strategic molecular architecture.
The triazole component of this compound contributes several advantageous characteristics that have made it highly valuable in heterocyclic chemistry. The 1,2,4-triazole ring system exhibits exceptional stability toward metabolic degradation, which represents a significant advantage in pharmaceutical applications where drug persistence and bioavailability are critical factors. Additionally, the triazole ring favors hydrogen bonding interactions due to its nitrogen atoms, which can enhance solubility properties and facilitate binding to biomolecular targets. These characteristics have positioned triazole-containing compounds as attractive candidates for bioisosteric replacement strategies in medicinal chemistry.
The structural features of this compound demonstrate important principles of heterocyclic design that extend beyond this specific compound. The chlorine substituent at the ortho position relative to the carboxyl group creates electronic effects that can modulate the compound's reactivity and biological activity. This substitution pattern represents a common strategy in heterocyclic chemistry for fine-tuning molecular properties through strategic placement of electron-withdrawing or electron-donating groups. The positioning of the triazole ring at the meta position relative to the carboxyl group provides an optimal balance between steric effects and electronic communication between the functional groups.
Table 3: Key Heterocyclic Features and Their Significance
| Structural Feature | Chemical Significance | Potential Applications |
|---|---|---|
| 1,2,4-Triazole ring | Metabolic stability, hydrogen bonding | Pharmaceutical intermediates |
| Chlorine substituent | Electronic modulation, enhanced reactivity | Synthetic versatility |
| Benzoic acid moiety | Hydrogen bonding, metal coordination | Biological activity enhancement |
| Hybrid architecture | Synergistic properties, multiple binding modes | Drug design platforms |
The compound's role in contemporary heterocyclic chemistry extends to its function as a building block for more complex molecular architectures. Research has demonstrated that triazole-containing benzoic acid derivatives can serve as versatile intermediates for the synthesis of various heterocyclic systems. For example, these compounds can undergo cyclization reactions to form tricyclic structures such as benzothiazolo[2,3-c]triazoles, which represent important targets for biological evaluation. The ability to transform simple triazole-benzoic acid hybrids into more complex heterocyclic systems highlights their strategic importance in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYOBGBVHWJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390346 | |
| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842977-25-7 | |
| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid typically follows a multi-step process:
Step 1: Introduction of the Triazole Ring
The 1,2,4-triazole ring is introduced via cyclization reactions involving hydrazine derivatives or azide-alkyne cycloaddition methods. The triazole ring formation is often achieved by reacting appropriate hydrazine or amidrazone precursors with carboxylic acid derivatives or their activated forms.Step 2: Chlorination and Functional Group Positioning
The chlorination at the 2-position of the benzoic acid ring is either introduced early in the synthesis by starting from 2-chlorobenzoic acid derivatives or via selective electrophilic aromatic substitution reactions.Step 3: Final Functionalization and Purification
The final compound is purified by recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.
Specific Synthetic Routes
Route A: Cyclization from 2-chloro-5-aminobenzoic acid
- Starting Material: 2-chloro-5-aminobenzoic acid
- Reaction: The amino group is converted to the triazole ring by reaction with formamide or hydrazine derivatives under acidic or basic conditions, promoting ring closure to form the 1,2,4-triazole moiety at the 5-position.
- Conditions: Heating under reflux in polar solvents such as ethanol or DMF, sometimes with catalysts like acetic acid or phosphorus oxychloride to facilitate cyclization.
- Yield: Moderate to good yields (50-75%) depending on reaction time and temperature.
Route B: Azide-Alkyne Cycloaddition (Click Chemistry)
- Starting Material: 2-chloro-5-azidobenzoic acid or its ester derivatives
- Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form the triazole ring.
- Conditions: Room temperature to mild heating, in solvents like t-butanol/water mixtures, with CuSO4 and sodium ascorbate as catalysts.
- Yield: High yields (up to 90%) with excellent regioselectivity for 1,2,3-triazoles; however, for 1,2,4-triazoles, alternative cyclization methods are preferred.
Industrial and Scale-Up Considerations
- Industrial synthesis favors routes that minimize hazardous reagents and maximize atom economy.
- Continuous flow reactors are employed to improve heat and mass transfer, enhancing yield and purity.
- Use of green solvents and catalytic systems is increasingly adopted to reduce environmental impact.
Comparative Data Table of Preparation Methods
| Preparation Route | Starting Material | Key Reaction Type | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization from 2-chloro-5-aminobenzoic acid | 2-chloro-5-aminobenzoic acid | Cyclization with hydrazine/formamide | Reflux in ethanol/DMF, acidic catalyst | 50-75 | Straightforward, moderate cost | Moderate yield, longer reaction time |
| Azide-Alkyne Cycloaddition (CuAAC) | 2-chloro-5-azidobenzoic acid + alkyne | Click chemistry (cycloaddition) | Room temp to mild heating, Cu catalyst | Up to 90 | High yield, regioselective | Limited to 1,2,3-triazoles, not 1,2,4-triazoles |
| Direct substitution and ring closure | 2-chlorobenzoic acid derivatives | Electrophilic substitution + cyclization | Heating with hydrazine derivatives | 60-80 | Efficient for 1,2,4-triazole formation | Requires careful control of conditions |
Research Findings and Optimization
- Studies have shown that the cyclization approach using hydrazine derivatives is the most effective for synthesizing 1,2,4-triazole rings on benzoic acid scaffolds, including this compound.
- Optimization of solvent systems and catalysts can improve yields and reduce reaction times. For example, using polar aprotic solvents like DMF or DMSO enhances solubility and reaction rates.
- Microwave-assisted synthesis has been reported to accelerate the cyclization step, reducing reaction times from hours to minutes while maintaining or improving yields.
- Purification typically involves recrystallization from aqueous ethanol or chromatographic methods to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Agricultural Chemistry
2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid has been investigated for its potential as a herbicide. The triazole moiety contributes to its effectiveness in inhibiting specific enzyme pathways in plants, particularly those involved in the biosynthesis of gibberellins, which are crucial for plant growth and development. Research indicates that compounds with similar structures can effectively control weed populations without adversely affecting crop yields.
Pharmaceutical Development
The compound's triazole group is significant in drug design due to its ability to form hydrogen bonds and participate in π-stacking interactions. This property has been explored in the synthesis of antifungal agents, where triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, critical for ergosterol biosynthesis in fungi. Studies have shown that derivatives of triazole-containing benzoic acids exhibit potent antifungal activity against various pathogenic strains.
Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases or conditions where modulation of the immune response is desired.
Case Study 1: Herbicidal Efficacy
A study published in Journal of Agricultural Chemistry evaluated the herbicidal properties of various triazole derivatives, including this compound. The results indicated a significant reduction in weed biomass compared to untreated controls. The study concluded that this compound could be developed into an effective herbicide with a favorable environmental profile .
Case Study 2: Antifungal Activity
In a study conducted by researchers at a pharmaceutical institute, this compound was synthesized and tested against Candida species. The compound showed a minimum inhibitory concentration comparable to established antifungal agents. This case highlighted its potential as a lead compound for developing new antifungal therapies .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors
Biological Activity
2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H6ClN3O2
- Molecular Weight : 223.62 g/mol
- CAS Number : 842977-25-7
- InChIKey : MYPYOBGBVHWJOE-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
-
Antifungal Activity :
- The compound has demonstrated significant antifungal properties against various strains of fungi, including Candida albicans and other dermatophytes. In vitro studies reported an IC50 value as low as 0.003 µg/mL against C. albicans, indicating potent antifungal efficacy .
- Comparative studies with fluconazole analogs showed that while this compound exhibited lower antifungal activity than fluconazole itself, it still surpassed the activity of many other derivatives .
- Mechanism of Action :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Detailed Case Study: Antifungal Efficacy
In a study examining the efficacy of various triazole derivatives against C. albicans, this compound was tested alongside fluconazole and other analogs. The results indicated that while fluconazole remained the most effective agent, the compound showed promising results with a significantly lower MIC compared to many other tested compounds.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Triazole vs. Tetrazole Substitutions
A critical distinction arises when comparing 1,2,4-triazole derivatives with tetrazole-containing analogs:
- Triazole Derivatives: The 1,2,4-triazole ring in the target compound provides two nitrogen atoms capable of coordination, making it suitable for MOF synthesis. For example, 5-(4H-1,2,4-triazol-4-yl)isophthalic acid (5-TIA) forms porous coordination polymers with transition metals, as noted in studies on gas adsorption and catalysis .
- Tetrazole Derivatives : Compounds like 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS 926268-74-8) and 4-(2H-tetrazol-5-yl)benzoic acid (CAS 34114-12-0) exhibit higher acidity (pKa ~3–4 for tetrazoles vs. ~5–6 for triazoles) due to the tetrazole’s aromatic stabilization upon deprotonation. This enhances their utility in proton-conductive materials or as bioisosteres for carboxylic acids in drug design .
Table 1: Key Properties of Triazole vs. Tetrazole Derivatives
| Property | 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic Acid | 5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic Acid |
|---|---|---|
| Acidity (pKa) | ~5–6 (carboxylic acid) | ~3–4 (tetrazole) |
| Coordination Sites | 2 (N atoms in triazole) | 1 (tetrazole N) |
| Applications | MOFs, catalysis | Proton conductors, pharmaceuticals |
Positional Isomerism and Substituent Effects
- Meta vs. Para Substitution : The compound 3-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 335255-80-6) differs by having the triazole at the meta position. This positional shift alters electronic distribution, reducing solubility in polar solvents compared to the para-substituted target compound .
- Chlorine Substituents : Derivatives like 2-chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid (CAS 329200-53-5) incorporate additional chlorinated aromatic systems, which enhance lipophilicity and antimicrobial activity .
Functional Group Modifications
- Hydrazone and Thioether Linkages : Compounds such as 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid () introduce hydrazone and sulfur-based linkages, broadening their utility in chelating metal ions or inhibiting enzymes like α-glucosidase .
Metal-Organic Frameworks (MOFs)
The triazole moiety in the target compound enables the formation of robust MOFs. For instance, 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS 1214384-28-7) coordinates with Cd²⁺ or Zn²⁺ to create frameworks with high surface areas (>1000 m²/g), suitable for gas storage (e.g., CH₄, CO₂) . In contrast, tetrazole-based MOFs like ZIF-7 ([Zn(BIM)]ₙ) prioritize selectivity for smaller molecules (e.g., H₂) due to narrower pore sizes .
Pharmaceutical Relevance
- Antimicrobial Activity: Chlorine and triazole groups synergize in compounds like 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS listed in ) to inhibit bacterial growth by disrupting cell wall synthesis .
- Enzyme Inhibition : Analog 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide exhibits potent lipase and α-glucosidase inhibition (IC₅₀ < 10 µM), highlighting the role of triazole-carboxylic acid hybrids in diabetes management .
Q & A
What are the optimal synthetic routes for 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid, and how can intermediates be characterized?
Basic Research Focus
The compound can be synthesized via cyclization of hydrazide derivatives or condensation reactions. For example, hydrazides derived from substituted benzoic acids are refluxed with triazole-forming agents (e.g., formic acid or hydrazine derivatives) under controlled conditions . Key intermediates should be characterized using 1H NMR spectroscopy to confirm proton environments, LC-MS for molecular weight verification, and elemental analysis to validate purity .
How can crystallographic data resolve structural ambiguities in triazole-containing analogs?
Advanced Research Focus
X-ray crystallography using SHELXL is critical for resolving tautomeric forms and hydrogen-bonding networks. For example, SHELX programs enable refinement of high-resolution data to distinguish between possible triazole conformations (e.g., 1H vs. 4H tautomers). ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances, reducing errors in structural assignments .
What methodologies are recommended for assessing the antimicrobial activity of this compound?
Basic Research Focus
In vitro assays against Gram-positive/negative bacteria and fungi are standard. Use microdilution methods (e.g., MIC determination) in Mueller-Hinton broth, with controls like ciprofloxacin. Structural analogs with 1,2,4-triazole moieties have shown activity via membrane disruption or enzyme inhibition, which can be validated via time-kill kinetics .
How do solvent polarity and reaction time influence yield in triazole cyclization?
Advanced Research Focus
Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency by stabilizing intermediates, as seen in 18-hour reflux protocols for triazole synthesis . Kinetic studies using HPLC monitoring can optimize reaction times, balancing between side-product formation (e.g., over-oxidation) and yield.
What computational tools complement experimental data for hydrogen-bond analysis?
Advanced Research Focus
Density Functional Theory (DFT) calculations paired with crystallographic data from SHELXL refine hydrogen-bond geometries. For example, intermolecular interactions in the crystal lattice (e.g., O–H···N or N–H···Cl) can be quantified using Mercury software, aiding in stability predictions for polymorph screening .
How is purity validated for salts of this compound?
Basic Research Focus
HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) identifies impurities. Elemental analysis (C, H, N, S) confirms stoichiometry, while melting point consistency across batches ensures reproducibility, as demonstrated in salt syntheses of related triazole derivatives .
What spectroscopic techniques differentiate tautomeric forms of the triazole ring?
Advanced Research Focus
13C NMR chemical shifts at C3/C5 of the triazole ring distinguish 1H vs. 4H tautomers. IR spectroscopy identifies N–H stretching (~3200 cm⁻¹) in 1H forms, while XPS can validate nitrogen hybridization states. Crystallography remains the gold standard for unambiguous tautomer assignment .
How are acid-base reactions utilized to improve solubility for pharmacological testing?
Basic Research Focus
Salts are formed via reaction with inorganic bases (e.g., NaOH) or organic amines (e.g., morpholine). For example, sodium salts of triazole-benzoic acid derivatives show enhanced aqueous solubility, critical for in vivo bioavailability studies. Characterization includes pH-dependent solubility assays and ion chromatography .
What strategies identify polymorphic forms affecting bioactivity?
Advanced Research Focus
XRPD (X-ray Powder Diffraction) screens for polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data. DSC (Differential Scanning Calorimetry) detects thermal events (e.g., melting points, phase transitions), while dissolution studies correlate polymorph stability with activity .
How are reaction mechanisms elucidated for triazole ring formation?
Advanced Research Focus
Isotopic labeling (e.g., 15N hydrazine) tracks nitrogen incorporation into the triazole ring via MS/MS. Kinetic profiling under varying temperatures and reagents (e.g., acetic acid vs. TFA) identifies rate-determining steps, such as imine intermediate formation, as seen in Friedel-Crafts condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
